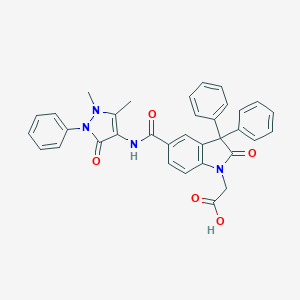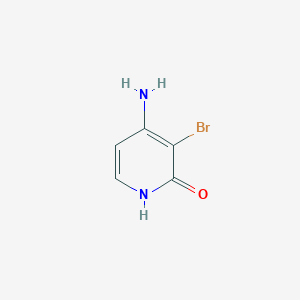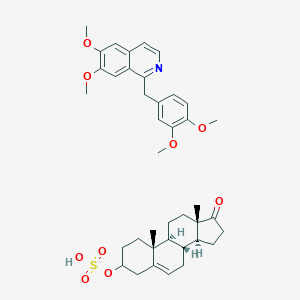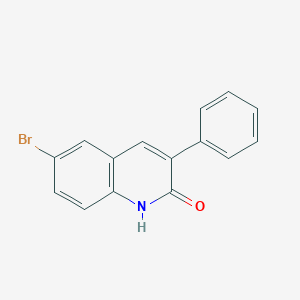
Methyl-4-hydroxy-3-propylbenzoat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl 4-hydroxy-3-propylbenzoate involves several chemical processes. A related process is the synthesis of methyl 4-hydroxybenzoate, determined through X-ray crystallography, highlighting extensive intermolecular hydrogen bonding and a 3D framework structure. Computational calculations, including Hartree Fock (HF) and Density Functional Theory (DFT), have been applied to analyze its structure and properties (Sharfalddin et al., 2020).
Molecular Structure Analysis
Methyl 4-hydroxy-3-propylbenzoate's molecular structure has been elucidated through various spectroscopic and computational techniques. Single crystal X-ray structure determination at 120 K reveals its intricate 3D framework, supported by extensive intermolecular hydrogen bonding. Hirshfeld surface analysis provides insights into the intermolecular interactions and crystal packing, further supported by experimental FT-IR spectra and computed vibrational spectra, offering a profound understanding of its molecular determinants (Sharfalddin et al., 2020).
Chemical Reactions and Properties
The chemical behavior of methyl 4-hydroxy-3-propylbenzoate, akin to its paraben relatives, involves esterase hydrolysis and glucuronidation, indicating a significant metabolic pathway in human liver. This suggests that these compounds do not accumulate in human tissues but are instead readily metabolized through hydrolysis and glucuronidation by various UDP-glucuronosyltransferase (UGT) isoforms (Abbas et al., 2010).
Physical Properties Analysis
The physical properties of methyl 4-hydroxy-3-propylbenzoate, including its crystalline structure and thermal stability, have been extensively studied. The molecule displays a robust 3D framework facilitated by hydrogen bonding, with its physical stability and properties further analyzed through computational methods to correlate with its known pharmaceutical activities (Sharfalddin et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of methyl 4-hydroxy-3-propylbenzoate, are closely related to its structure. The analysis through computational chemistry, including HF and DFT methods, reveals its reactivity profile, highlighting the significance of its molecular orbitals in determining its chemical behavior. The experimental and theoretical analyses provide a comprehensive understanding of its chemical properties (Sharfalddin et al., 2020).
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Methyl-4-hydroxy-3-propylbenzoat: wird als Vorläufer bei der Synthese von Gefitinib verwendet, einem Medikament zur Behandlung von nicht-kleinzelligem Lungenkrebs. Die Verbindung dient als Ausgangsmaterial für eine neue Syntheseroute, die Alkylierungs-, Nitrierungs-, Reduktions- und Cyclisierungsschritte umfasst, um Gefitinib mit hohen Gesamtausbeuten zu produzieren .
Kosmetikindustrie
Bekannt als Methylparaben, wird diese Verbindung häufig als antimikrobielles Mittel in Kosmetika und Körperpflegeprodukten verwendet. Seine Wirksamkeit als Konservierungsmittel erstreckt sich auch auf Lebensmittelprodukte, wodurch eine längere Haltbarkeit und Sicherheit vor mikrobieller Kontamination gewährleistet werden .
Nanotechnologie
Im Bereich der Nanotechnologie könnte This compound an der Entwicklung von Nano-Biosensoren beteiligt sein. Diese Sensoren sind für die Erkennung epigenetischer Veränderungen wie DNA-Methylierung und Histonmodifikation konzipiert, die bei der Entstehung von Krebs und der Resistenz gegen Medikamente eine entscheidende Rolle spielen. Die Empfindlichkeit und Spezifität dieser Nano-Biosensoren übertrifft herkömmliche diagnostische Werkzeuge und bietet neue Wege für eine frühzeitige Diagnose und personalisierte Therapieansätze .
Nichtlineare optische Anwendungen
Die strukturellen Analoga von This compound wurden auf ihr Potenzial in nichtlinearen optischen Anwendungen untersucht. Dazu gehört die Erzeugung der dritten Harmonischen, die für die Frequenzumwandlung, Lasertechnologie, optisches Schalten und andere verwandte Technologien von Bedeutung ist. Die Derivate der Verbindung können verwendet werden, um organische Cokristalle mit vielversprechenden nichtlinearen optischen Eigenschaften zu züchten .
Analytische Chemie
In der analytischen Chemie kann This compound als Standard- oder Referenzverbindung in verschiedenen chromatographischen und spektrometrischen Verfahren verwendet werden. Seine klar definierten Eigenschaften machen es für die Kalibrierung und Methodenentwicklung in komplexen Analysen geeignet .
Materialwissenschaft
Die Derivate der Verbindung sind auch in der Materialwissenschaft von Interesse, insbesondere bei der Synthese neuer Materialien mit spezifischen Eigenschaften. So können beispielsweise seine strukturellen Analoga verwendet werden, um organische Cokristalle mit den gewünschten physikalischen und chemischen Eigenschaften für fortgeschrittene Anwendungen zu erzeugen .
Lebensmittelkonservierung
Als Methylparaben wird es in der Lebensmittelindustrie als Konservierungsmittel eingesetzt. Seine antimikrobiellen Eigenschaften tragen dazu bei, den Verderb zu verhindern und die Haltbarkeit verschiedener Lebensmittelprodukte zu verlängern .
Wirkmechanismus
Target of Action
Methyl 4-hydroxy-3-propylbenzoate, also known as Methylparaben, is primarily used as a preservative in the food, cosmetic, and pharmaceutical industry . Its primary targets are various types of fungi and bacteria, where it acts as an anti-fungal and antimicrobial agent .
Mode of Action
It is known to inhibit the growth of fungi and bacteria, thereby acting as a preservative . It is also known to have an estrogenic effect, mimicking estrogen in rats and having anti-androgenic activity .
Biochemical Pathways
It is known to be involved in the synthesis of methyl benzoate, a major floral scent compound . The coordinated and high-level expression of biosynthetic pathway genes result in the massive emission of floral methyl benzoate .
Pharmacokinetics
Methylparaben exhibits fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs . It is readily absorbed from the gastrointestinal tract or through the skin . It is hydrolyzed to p-hydroxybenzoic acid and rapidly excreted in urine without accumulating in the body .
Result of Action
Methylparaben has been found to have cytotoxic effects on keratinocytes in the presence of sunlight . Upon solar irradiation, it mediates DNA damage and modulates esterase metabolism, resulting in skin damage and favoring cancer progression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methylparaben. For instance, exposure to sunlight can enhance its cytotoxic effects . Furthermore, its stability and efficacy as a preservative can be affected by the pH, temperature, and other factors of the product it is used in.
Eigenschaften
IUPAC Name |
methyl 4-hydroxy-3-propylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-4-8-7-9(11(13)14-2)5-6-10(8)12/h5-7,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGUEJVSGMTLIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473099 | |
| Record name | methyl 4-hydroxy-3-propylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105211-78-7 | |
| Record name | methyl 4-hydroxy-3-propylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)



